molecular formula C18H16N2O5S B3017758 Ethyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylimino)-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate CAS No. 865180-93-4

Ethyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylimino)-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate

Cat. No. B3017758
CAS RN: 865180-93-4
M. Wt: 372.4
InChI Key: VOAUNXQZFYUKKP-HNENSFHCSA-N
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Description

The compound of interest, Ethyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylimino)-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate, is a complex organic molecule that appears to be related to a family of ethyl thiazole carboxylate derivatives. These compounds are of significant interest due to their potential applications in pharmaceuticals and materials science. The provided papers do not directly discuss this compound but offer insights into similar molecules that can help infer some of its characteristics.

Synthesis Analysis

The synthesis of related thiazole carboxylate derivatives typically involves cyclization reactions and interactions with various reagents. For instance, the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was achieved through the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Another example is the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, which was designed and synthesized by cyclization of thioamide with 2-chloroacetoacetate . These methods suggest that the synthesis of the compound of interest might also involve similar cyclization steps and the use of reagents that can introduce the prop-2-ynyl and dioxine groups.

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using spectroscopic techniques such as FTIR, NMR, and X-ray diffraction. For example, the molecular geometry of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was optimized using density functional theory (DFT) and confirmed by X-ray diffraction . The crystallographic behavior of these molecules can reveal important aspects of their conformation and electronic distribution, which are crucial for understanding their reactivity and interactions with biological targets.

Chemical Reactions Analysis

The reactivity of thiazole carboxylate derivatives is diverse, with the potential to undergo various chemical reactions. The amino-imino derivative of a related compound was used to synthesize new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives, indicating that these thiazole carboxylates can serve as precursors for more complex heterocyclic systems . The specific reactions that this compound might undergo are not detailed in the provided papers, but it can be inferred that it may also be a versatile intermediate for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole carboxylates can be inferred from their molecular structure and the nature of their substituents. For instance, the crystal packing of Ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate is stabilized by weak intermolecular C—H⋯O interactions . Similarly, the compound of interest may exhibit specific intermolecular interactions due to the presence of electronegative atoms and hydrogen bonding sites, as suggested by the MEP and Mulliken population analysis of a related compound . These interactions can influence the compound's solubility, melting point, and overall stability.

properties

IUPAC Name

ethyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylimino)-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-3-7-20-13-6-5-12(17(22)24-4-2)10-15(13)26-18(20)19-16(21)14-11-23-8-9-25-14/h1,5-6,10-11H,4,7-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAUNXQZFYUKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=COCCO3)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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